
3-Fluoro-5-(trifluoromethyl)phenylacetic acid
Overview
Description
3-Fluoro-5-(trifluoromethyl)phenylacetic acid (CAS: 195447-79-1) is a fluorinated aromatic compound featuring a phenylacetic acid backbone substituted with a fluorine atom at the 3-position and a trifluoromethyl (-CF₃) group at the 5-position of the benzene ring. Its molecular formula is C₉H₆F₄O₂, with a calculated molecular weight of 222.14 g/mol. The compound is widely utilized in pharmaceutical research, particularly as a building block for active pharmaceutical ingredients (APIs), owing to the electron-withdrawing effects of the fluorine and -CF₃ groups, which enhance metabolic stability and lipophilicity .
The acetic acid moiety (-CH₂COOH) provides a carboxylic acid functional group, enabling conjugation with other molecular scaffolds via amidation or esterification reactions . This compound is commercially available with ≥97% purity and is often used in drug discovery for optimizing pharmacokinetic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-fluorobenzaldehyde with trifluoromethyl iodide in the presence of a base, followed by oxidation to form the desired product .
Industrial Production Methods
Industrial production of 3-Fluoro-5-(trifluoromethyl)phenylacetic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-(trifluoromethyl)phenylacetic acid can undergo various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols .
Scientific Research Applications
Pharmaceutical Applications
1.1 Drug Development and Pharmacology
The incorporation of trifluoromethyl groups in drug design has been shown to enhance the pharmacological properties of compounds. Specifically, 3-Fluoro-5-(trifluoromethyl)phenylacetic acid serves as an intermediate in the synthesis of various pharmaceutical agents. The trifluoromethyl group is known for increasing lipophilicity, which can improve bioavailability and efficacy in drug formulations .
- Case Study: SAR Studies
1.2 Approved Drugs Containing TFM Groups
A review of FDA-approved drugs over the past two decades shows that many contain trifluoromethyl groups, including those synthesized using intermediates like this compound. These drugs exhibit a range of pharmacological activities, contributing to their therapeutic effectiveness .
Agrochemical Applications
2.1 Pesticide Development
Fluorinated compounds are increasingly utilized in the development of agrochemicals due to their enhanced stability and efficacy. This compound plays a role in synthesizing fluorinated pesticides, which have shown improved performance over non-fluorinated analogs.
- Impact on Pesticide Efficacy
- Research indicates that more than 50% of new pesticides launched in recent years incorporate fluorinated components, highlighting the trend towards using such compounds in agricultural chemistry.
Synthesis and Chemical Properties
3.1 Synthetic Routes
The synthesis of this compound typically involves multi-step processes that may include:
- Electrophilic aromatic substitution
- Nucleophilic substitution reactions
These methods leverage the unique reactivity imparted by the trifluoromethyl group and the carboxylic acid functional group to create derivatives with tailored properties for specific applications .
3.2 Chemical Characteristics
The compound's molecular structure contributes to its chemical behavior:
Mechanism of Action
The mechanism of action of 3-Fluoro-5-(trifluoromethyl)phenylacetic acid involves its interaction with specific molecular targets and pathways. The fluoro and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes and receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues: Substituent Variations
Trifluoromethyl vs. Trifluoromethoxy Derivatives
- 3-Fluoro-5-(trifluoromethoxy)phenylacetic acid (CAS: N/A; Molecular weight: 238.14 g/mol): Replaces the -CF₃ group with -OCF₃. Used in medicinal chemistry for modulating target affinity .
- 3-Methyl-5-(trifluoromethoxy)phenylacetic acid (CAS: N/A; Molecular weight: 234.17 g/mol): Substitutes fluorine with a methyl group (-CH₃), enhancing hydrophobicity but reducing electronegativity. This derivative may exhibit improved solubility in non-polar solvents .
Positional Isomers
3-Fluoro-4-(trifluoromethyl)phenylacetic acid (CAS: 238754-67-1):
The -CF₃ group is at the 4-position instead of 5. Positional isomerism significantly impacts steric interactions and binding affinity in receptor-ligand systems .- Such isomers are critical for structure-activity relationship (SAR) studies .
Halogen-Substituted Analogues
- 3-Chloro-5-(trifluoromethyl)phenylacetic acid (CAS: 886496-99-7; Molecular weight: 238.60 g/mol): Replaces fluorine with chlorine.
3-Bromo-2-chloro-5-(trifluoromethyl)phenylacetic acid (CAS: 2090523-96-7):
Incorporates bromine and chlorine, further increasing molecular weight (317.49 g/mol) and lipophilicity. Such derivatives are explored in heavy-atom-containing pharmaceuticals .
Methoxy Derivatives
- 3-Methoxy-5-(trifluoromethyl)phenylacetic acid (CAS: 916421-04-0; Molecular weight: 234.17 g/mol):
Replaces fluorine with methoxy (-OCH₃), enhancing solubility in polar solvents due to the oxygen atom’s hydrogen-bonding capacity. This derivative is used in prodrug design .
Physicochemical and Functional Comparisons
Key Observations:
- Lipophilicity : The -CF₃ group increases logP values compared to -OCH₃ or -OCF₃, favoring blood-brain barrier penetration .
- Metabolic Stability : Fluorine substitution reduces susceptibility to oxidative metabolism, extending half-life in vivo .
- Synthetic Utility : The acetic acid moiety enables facile conjugation, making these compounds versatile intermediates .
Notes and Discrepancies
CAS Number Conflicts : lists CAS 239135-52-5 for this compound, conflicting with CAS 195447-79-1 from other sources . This may reflect regional naming conventions or database errors.
Data Gaps : Melting points and exact solubility data for the target compound are unavailable in the provided evidence; further experimental studies are required.
Synthesis Methods: Analogues like methyl 2-[3-fluoro-5-(trifluoromethyl)thiophen-2-yl]-2-methylpropanoate () suggest common alkylation and esterification routes for fluorinated phenylacetic acids.
Biological Activity
3-Fluoro-5-(trifluoromethyl)phenylacetic acid (CAS 195447-79-1) is a fluorinated organic compound characterized by its unique structural features, which include both fluoro and trifluoromethyl groups attached to a phenylacetic acid backbone. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.
The molecular formula of this compound is C9H6F4O2, which indicates the presence of multiple fluorine atoms that significantly influence its chemical behavior and biological interactions. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, making it a versatile building block in organic synthesis.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The fluoro and trifluoromethyl groups enhance the compound's binding affinity to certain enzymes and receptors, which can lead to various biological effects. For instance, these groups can increase lipophilicity, improving membrane permeability and bioavailability.
Enzyme Inhibition
Research has demonstrated that this compound can act as an inhibitor for several key enzymes involved in metabolic pathways. The presence of fluorine atoms often correlates with enhanced potency in biological systems due to their electron-withdrawing nature, which can modulate enzyme activity.
Case Studies and Research Findings
- Enzyme Interaction Studies : A study focusing on enzyme inhibition revealed that fluorinated compounds could significantly alter enzyme kinetics. The introduction of trifluoromethyl groups was found to increase binding affinity and specificity towards target enzymes involved in drug metabolism .
- Pharmacokinetics : Research into the pharmacokinetic properties of similar fluorinated compounds indicates that they often exhibit improved metabolic stability and reduced clearance rates compared to non-fluorinated analogs. This suggests that this compound may also benefit from enhanced pharmacokinetic profiles.
- Toxicity Assessments : Toxicological evaluations have shown that while some fluorinated compounds can exhibit high toxicity levels due to their metabolic pathways, others demonstrate favorable safety profiles. Understanding the balance between efficacy and toxicity is crucial for the development of therapeutic agents based on this compound .
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
This compound | Fluoro and trifluoromethyl groups | Enhanced binding affinity; potential therapeutic applications |
3-(Trifluoromethyl)phenylacetic acid | Lacks the fluoro group | Different biological activity due to structural variation |
3-Fluorophenylacetic acid | Lacks the trifluoromethyl group | Variations in lipophilicity and reactivity |
This table highlights how variations in substituents can lead to significant differences in chemical behavior and biological activity.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-Fluoro-5-(trifluoromethyl)phenylacetic acid, and how are reaction conditions optimized?
- Methodological Answer : The compound is typically synthesized via Friedel-Crafts alkylation or cross-coupling reactions using fluorinated aryl precursors. For example, trifluoromethylphenyl intermediates (e.g., 3-(trifluoromethyl)phenethylamine []) can undergo carboxylation or oxidation. Optimization involves varying catalysts (e.g., Pd-based), solvents (polar aprotic like DMF), and temperature (80–120°C) to enhance yield. Purity assessment (>98%) is achieved via HPLC with fluorinated-phase columns .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR; ¹⁹F and ¹H) identifies fluorine environments and structural integrity. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) with UV/fluorescence detection ensures purity. For trace analysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is recommended, adapted from trifluoroacetate (TFA) detection methods in environmental samples .
Q. How should researchers assess the compound’s stability under varying storage and experimental conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to stressors:
- Thermal : 40–60°C for 4 weeks (monitor via HPLC).
- Photolytic : UV light exposure (320–400 nm) for 48 hours.
- Hydrolytic : Buffer solutions (pH 3–9) at 25°C. Degradation products are quantified using LC-MS, with degradation kinetics modeled via Arrhenius equations .
Advanced Research Questions
Q. What computational strategies can predict the reaction mechanisms of fluorinated aryl intermediates in synthesizing this compound?
- Methodological Answer : Quantum chemical calculations (e.g., Density Functional Theory) map reaction pathways, identifying transition states and intermediates. Tools like the ICReDD framework [] combine computational reaction path searches with experimental validation, narrowing optimal conditions (e.g., solvent polarity, catalyst loading). For example, fluorination steps may involve radical intermediates, which DFT can model .
Q. How can researchers detect and quantify this compound in environmental matrices?
- Methodological Answer : Adapt solid-phase extraction (SPE) protocols from TFA analysis []:
- Sample Prep : Acidify water samples (pH 2) and use C18 SPE cartridges.
- Detection : LC-MS/MS with negative-ion electrospray ionization (ESI-) and multiple reaction monitoring (MRM). Calibration curves (1–100 ppb) ensure sensitivity, with recovery rates validated via spiked samples .
Q. What factorial design approaches optimize the synthesis yield and scalability of this compound?
- Methodological Answer : A 2³ factorial design evaluates three factors (temperature, catalyst concentration, reaction time) at two levels. For example:
Factor | Low Level | High Level |
---|---|---|
Temperature | 80°C | 120°C |
Catalyst Loading | 5 mol% | 10 mol% |
Reaction Time | 6 h | 12 h |
ANOVA identifies significant interactions, reducing trial-and-error experimentation . |
Q. What in vitro assays are suitable for screening the biological activity of this fluorinated compound?
- Methodological Answer : Use enzyme inhibition assays (e.g., cyclooxygenase-2 for anti-inflammatory potential) with fluorometric detection. Cell viability assays (MTT or resazurin) assess cytotoxicity in cancer lines (e.g., HeLa or MCF-7). Dose-response curves (IC₅₀) are generated using nonlinear regression models .
Q. How do environmental degradation pathways of this compound compare to structurally similar perfluorinated acids?
- Methodological Answer : Conduct photolysis studies under simulated sunlight (300–800 nm) in aqueous matrices. Compare half-lives to TFA [], which resists hydrolysis but degrades via UV irradiation. Hydroxyl radical (•OH) scavenging assays quantify oxidative stability, with kinetics analyzed via pseudo-first-order models .
Q. Can molecular docking studies predict the compound’s interaction with biological targets?
- Methodological Answer : Use AutoDock Vina or Schrödinger Suite for docking simulations. Prepare the protein target (e.g., COX-2 PDB: 5KIR) by removing water molecules and adding polar hydrogens. Score binding affinities (ΔG) and validate with molecular dynamics (MD) simulations (50 ns trajectory) to assess stability .
Q. How should researchers resolve contradictions in reported reactivity or stability data across studies?
- Methodological Answer : Apply systematic meta-analysis:
- Reproducibility Checks : Replicate experiments under identical conditions (pH, solvent purity).
- Controlled Variables : Use factorial design to isolate confounding factors (e.g., trace metal impurities).
- Data Harmonization : Cross-validate results with orthogonal techniques (e.g., NMR vs. XRD for structure confirmation) .
Properties
IUPAC Name |
2-[3-fluoro-5-(trifluoromethyl)phenyl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O2/c10-7-2-5(3-8(14)15)1-6(4-7)9(11,12)13/h1-2,4H,3H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQIBHDUPSIQRPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)F)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374670 | |
Record name | 3-Fluoro-5-(trifluoromethyl)phenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80374670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
195447-79-1 | |
Record name | 3-Fluoro-5-(trifluoromethyl)phenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80374670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 195447-79-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.